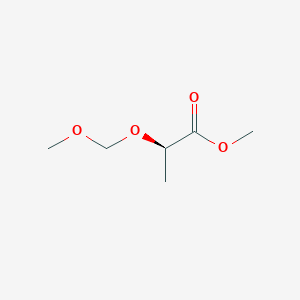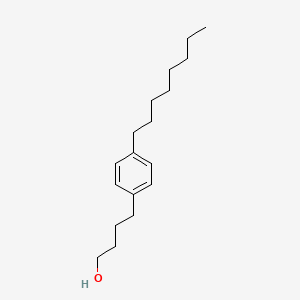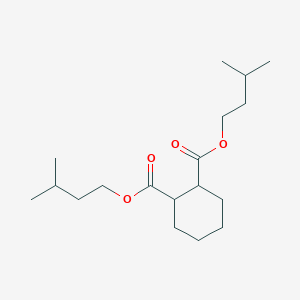
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester is an organic compound with the molecular formula C18H32O4. It is a diester derived from 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with 3-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions helps achieve high yields and product purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1,2-cyclohexanedicarboxylic acid and 3-methylbutanol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and releasing 3-methylbutanol.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidation products under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2-Cyclohexanedicarboxylic acid and 3-methylbutanol.
Transesterification: New esters and 3-methylbutanol.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in biological systems as a non-phthalate plasticizer.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Industry: Utilized in the production of flexible plastic articles, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,2-cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This compound does not have specific molecular targets or pathways in biological systems, as its primary function is to modify the physical properties of polymers.
Comparación Con Compuestos Similares
1,2-Cyclohexanedicarboxylic acid, bis(3-methylbutyl) ester can be compared with other similar compounds such as:
1,2-Cyclohexanedicarboxylic acid, diisononyl ester: Another plasticizer with similar applications but different alkyl groups.
1,2-Cyclohexanedicarboxylic acid, bis(2-ethylhexyl) ester: Used in similar applications but has different physical properties due to the different ester groups.
1,2-Cyclohexanedicarboxylic acid, di(2-methylbutyl) ester: Similar structure but different alkyl groups, leading to variations in properties and applications.
The uniqueness of this compound lies in its specific ester groups, which impart distinct physical and chemical properties, making it suitable for particular applications where other esters may not perform as effectively.
Propiedades
Número CAS |
228853-14-3 |
|---|---|
Fórmula molecular |
C18H32O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
bis(3-methylbutyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H32O4/c1-13(2)9-11-21-17(19)15-7-5-6-8-16(15)18(20)22-12-10-14(3)4/h13-16H,5-12H2,1-4H3 |
Clave InChI |
FTQQZEVRNWXZBS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C1CCCCC1C(=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
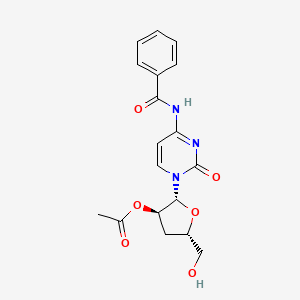
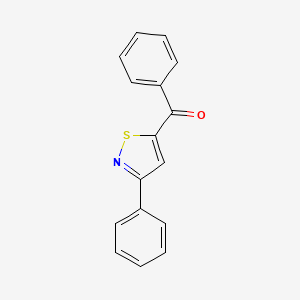
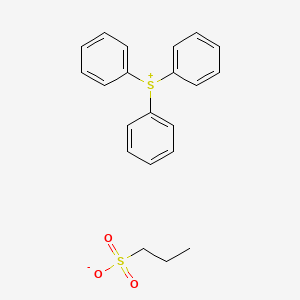
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)

![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
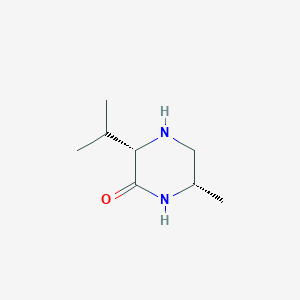
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)
![9-Propyl-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine](/img/structure/B14243669.png)
